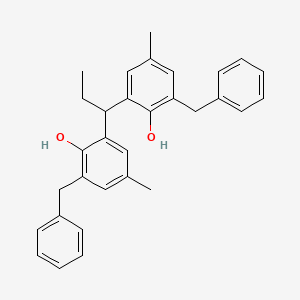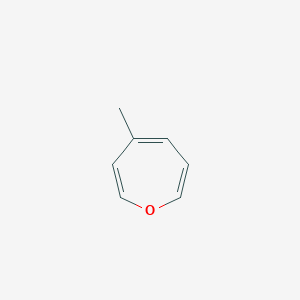
4-Methyloxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloxepine is an organic compound belonging to the oxepine family, characterized by a seven-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an oxidizing agent to form the oxepine ring. For instance, the reaction of 1,5-hexadiene with a peracid can yield this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis .
化学反応の分析
Types of Reactions: 4-Methyloxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepinones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxepinones.
Reduction: Formation of saturated oxepanes.
Substitution: Formation of various substituted oxepines depending on the reagents used
科学的研究の応用
4-Methyloxepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 4-Methyloxepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Dibenzo[b,f]oxepine: Known for its potential as a microtubule inhibitor.
Thymoquinone Derivatives: Exhibits antimicrobial and antioxidant properties.
Benzoxepines: Studied for their pharmacological activities.
Uniqueness of 4-Methyloxepine: this compound stands out due to its unique seven-membered ring structure with an oxygen atom, which imparts distinct chemical and biological properties.
特性
CAS番号 |
69616-50-8 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC名 |
4-methyloxepine |
InChI |
InChI=1S/C7H8O/c1-7-3-2-5-8-6-4-7/h2-6H,1H3 |
InChIキー |
HQCDXVFGWZRVRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=COC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


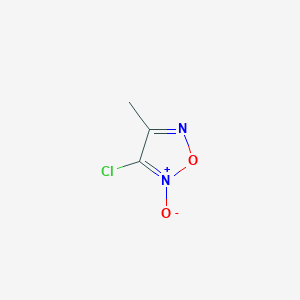
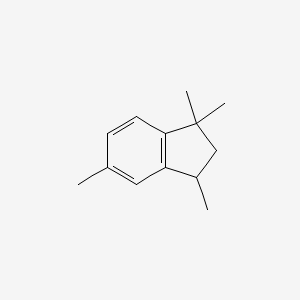
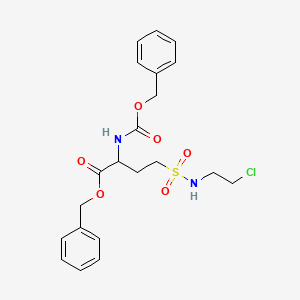
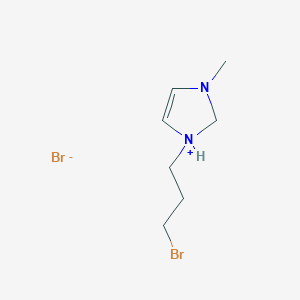
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
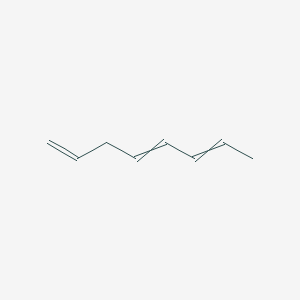
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
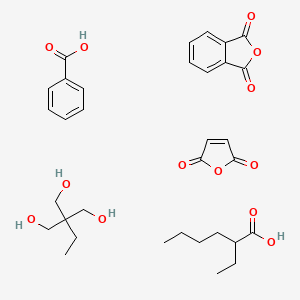
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
